molecular formula C20H18N4S B7751818 4-(4-Ethylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

4-(4-Ethylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B7751818
M. Wt: 346.5 g/mol
InChI Key: QFNAJSAIAOCKRM-UHFFFAOYSA-N
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Description

4-(4-Ethylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of an ethylanilino group, a methylsulfanyl group, a phenyl group, and a carbonitrile group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Ethylanilino Group: This step involves the nucleophilic substitution reaction where an ethylaniline derivative reacts with the pyrimidine core.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using methylthiolating agents.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

    Incorporation of the Carbonitrile Group: The carbonitrile group can be added through a cyanation reaction using cyanating agents such as potassium cyanide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(4-Ethylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 4-(4-Methylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
  • 4-(4-Chloroanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
  • 4-(4-Bromoanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

Comparison:

  • Uniqueness: The presence of the ethylanilino group in 4-(4-Ethylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile distinguishes it from its analogs, potentially leading to different biological activities and chemical properties.
  • Chemical Properties: Variations in the substituents (e.g., ethyl, methyl, chloro, bromo) can significantly affect the compound’s reactivity, solubility, and stability.
  • Biological Activities: The specific substituents can also influence the compound’s interaction with biological targets, leading to differences in efficacy and safety profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-ethylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-3-14-9-11-16(12-10-14)22-19-17(13-21)18(23-20(24-19)25-2)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNAJSAIAOCKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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